![molecular formula C9H18Cl2N2O B1432169 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride CAS No. 1390654-19-9](/img/structure/B1432169.png)
2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride
Overview
Description
2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride is a chemical compound with the empirical formula C9H18Cl2N2O . It is provided to early discovery researchers as part of a collection of unique chemicals . The molecular weight of this compound is 241.16 .
Molecular Structure Analysis
The molecular structure of 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride can be represented by the SMILES stringCl.Cl.O=C1CCC2(CCNCC2)CN1 . The InChI key for this compound is LFGPFVGPBPQCIY-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a predicted density of 1.09±0.1 g/cm3 and a predicted boiling point of 369.8±42.0 °C . The solubility of this compound is not specified, but general tips for obtaining a higher solubility include warming the tube at 37 ℃ and shaking it in the ultrasonic bath for a while .Scientific Research Applications
Inducer of the Endoplasmic Reticulum Stress Response
This compound has been identified as an inducer of the Endoplasmic Reticulum Stress Response (ERSR) in glioma cells . The ERSR is a cellular process triggered by an imbalance in the homeostasis of the endoplasmic reticulum, often due to the accumulation of unfolded proteins or depletion of Ca2+ . This compound can deplete intracellular Ca2+ stores and induce apoptosis-mediated cell death in several cancer cell lines .
Cytotoxic Activity in 3D Glioma Cell Models
The compound has shown cytotoxic activity in 3D cultures of glioma cells . This suggests potential applications in cancer therapeutics, particularly for gliomas, a type of tumor that starts in the glial cells of the brain or the spine .
Activator of the Molecular Chaperone GRP78
The compound has been found to activate the molecular chaperone GRP78 . GRP78 is a protein that assists in the folding and assembly of other proteins within the endoplasmic reticulum . This activation triggers the ERSR pathway, which aims to restore ER homeostasis .
Potential Use in High-Throughput Screening
The compound was identified through a quantitative high-throughput screen (qHTS) against a collection of 425,000 compounds . This suggests its potential use in high-throughput screening methods to identify novel activators of ERSR .
Competitive γ-Aminobutyric Acid Type A Receptor (GABAAR) Antagonist
The 3,9-diazaspiro undecane-based compounds have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . GABAARs are a group of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Potential Use in Early Discovery Research
The compound is provided to early discovery researchers as part of a collection of unique chemicals . This suggests its potential use in early discovery research, where it could be used to explore novel biological activities and therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of neurotransmitter receptor that responds to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride acts as a competitive antagonist at the GABAAR .
Biochemical Pathways
By antagonizing the GABAAR, 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride can affect various biochemical pathways. The inhibition of GABAAR can lead to an increase in neuronal excitability, potentially affecting pathways related to anxiety, sleep, and muscle relaxation .
Pharmacokinetics
The pharmacokinetics of 2,9-Diazaspiro[5Similar compounds have been reported to show low cellular membrane permeability , which could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride’s action are largely dependent on its antagonistic activity at the GABAAR . By blocking the inhibitory effects of GABA, this compound can increase neuronal excitability .
properties
IUPAC Name |
2,9-diazaspiro[5.5]undecan-3-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.2ClH/c12-8-1-2-9(7-11-8)3-5-10-6-4-9;;/h10H,1-7H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGPFVGPBPQCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CNC1=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



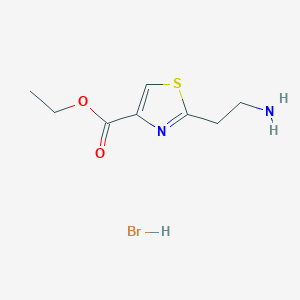
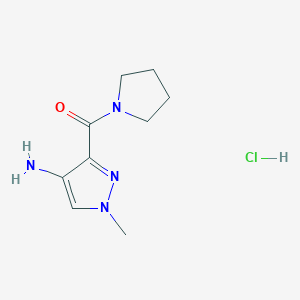

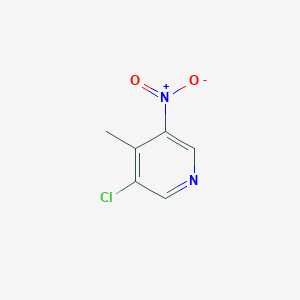
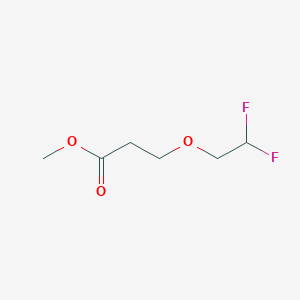
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrate](/img/structure/B1432095.png)
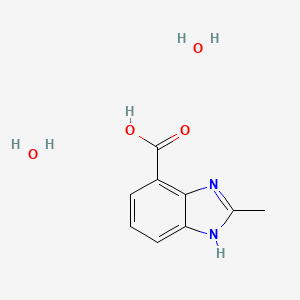
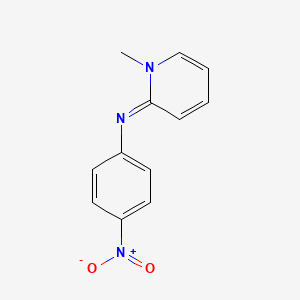
![2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1432101.png)
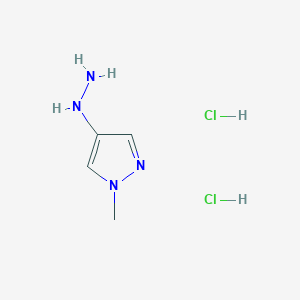
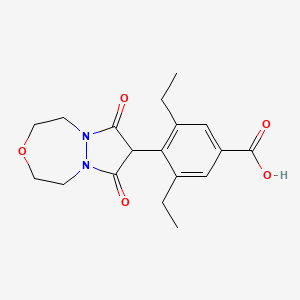

![3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1432108.png)
![3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline dihydrochloride](/img/structure/B1432109.png)